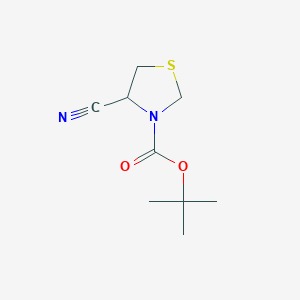

(S)-Tert-butyl 4-cyanothiazolidine-3-carboxylate

説明

(S)-Tert-butyl 4-cyanothiazolidine-3-carboxylate is a chiral organic compound featuring a thiazolidine ring (a five-membered heterocycle containing sulfur and nitrogen) substituted with a cyano group at the 4-position and a tert-butyl ester at the 3-position. The stereochemistry at the sulfur-bearing carbon (S-configuration) imparts enantioselectivity, making it valuable in asymmetric synthesis and pharmaceutical applications. Its tert-butyl group enhances steric bulk and solubility in organic solvents, while the cyano substituent contributes to electrophilic reactivity, enabling diverse functionalization pathways .

特性

分子式 |

C9H14N2O2S |

|---|---|

分子量 |

214.29 g/mol |

IUPAC名 |

tert-butyl 4-cyano-1,3-thiazolidine-3-carboxylate |

InChI |

InChI=1S/C9H14N2O2S/c1-9(2,3)13-8(12)11-6-14-5-7(11)4-10/h7H,5-6H2,1-3H3 |

InChIキー |

HTZOKOCBWIYDLT-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)N1CSCC1C#N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl 4-cyanothiazolidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of solvents like acetonitrile and catalysts such as potassium carbonate to facilitate the cyclization and substitution reactions .

Industrial Production Methods

Industrial production of (S)-Tert-butyl 4-cyanothiazolidine-3-carboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality .

化学反応の分析

Types of Reactions

(S)-Tert-butyl 4-cyanothiazolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the cyanide group or to reduce other functional groups within the molecule.

Substitution: Nucleophilic substitution reactions are common, where the cyanide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in organic synthesis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .

科学的研究の応用

(S)-Tert-butyl 4-cyanothiazolidine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit specific enzymes or pathways.

作用機序

The mechanism of action of (S)-Tert-butyl 4-cyanothiazolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves the cyanide group, which can form strong bonds with metal ions or other active sites within the target molecules . The pathways involved may include inhibition of metabolic enzymes or disruption of cellular processes, leading to the desired biological effects .

類似化合物との比較

Comparison with Similar Compounds

The compound is compared below with structurally related heterocyclic esters, focusing on ring systems, substituents, reactivity, and biological activity.

Structural and Functional Group Comparisons

| Compound Name | Core Structure | Key Substituents | Reactivity/Biological Activity |

|---|---|---|---|

| (S)-Tert-butyl 4-cyanothiazolidine-3-carboxylate | Thiazolidine (S, N) | 4-cyano, 3-tert-butyl ester | High electrophilicity at cyano group; used in peptide coupling and as a chiral auxiliary |

| (R)-tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate | Oxazolidine (O, N) | 4-ethynyl, 3-tert-butyl ester | Moderate antimicrobial activity; ethynyl group enables click chemistry |

| Tert-butyl 4-(iodomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate | Oxazolidine (O, N) | 4-iodomethyl, 3-tert-butyl ester | Iodine substituent facilitates nucleophilic substitution; used in radiopharmaceuticals |

| Tert-butyl (3S,4S)-3-amino-4-hydroxyazepane-1-carboxylate | Azepane (7-membered N-ring) | 3-amino, 4-hydroxy | Broader ring size enhances conformational flexibility; used in protease inhibitors |

| Tert-butyl 3-((cyano(pyridin-4-yl)methyl)amino)azetidine-1-carboxylate | Azetidine (4-membered N-ring) | Cyano-pyridinyl, 3-amino | Compact structure favors rigid binding; explored in kinase inhibitor design |

Key Distinctions

- Ring Heteroatoms : Thiazolidines (S, N) exhibit distinct electronic profiles compared to oxazolidines (O, N). Sulfur’s lower electronegativity increases nucleophilicity at the ring, while oxygen in oxazolidines enhances hydrogen-bonding capacity .

- Substituent Effects: The 4-cyano group in the target compound promotes electrophilic reactions (e.g., nucleophilic additions), whereas ethynyl or iodomethyl groups in analogs enable cross-coupling or substitution reactions .

- Biological Activity: Thiazolidines are less commonly associated with antimicrobial activity compared to oxazolidinones (e.g., linezolid), but their chiral centers make them superior in enantioselective catalysis .

Thermodynamic and Kinetic Stability

- Thiazolidines generally exhibit higher ring strain than oxazolidines due to sulfur’s larger atomic radius, leading to faster ring-opening under acidic conditions .

- The tert-butyl ester in all listed compounds improves thermal stability, but steric hindrance varies with substituent placement. For example, the 4-iodomethyl oxazolidine derivative is prone to decomposition via β-elimination, unlike the cyano-substituted thiazolidine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。